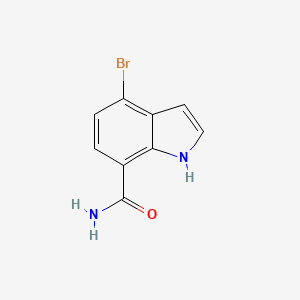

4-Bromo-1H-indole-7-carboxamide

Descripción general

Descripción

4-Bromo-1H-indole-7-carboxamide is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-7-carboxamide typically involves the bromination of 1H-indole-7-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide).

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 4-Substituted indole derivatives.

Oxidation: Indole-7-carboxylic acid derivatives.

Reduction: 4-Bromo-1H-indole-7-amine.

Aplicaciones Científicas De Investigación

4-Bromo-1H-indole-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom and carboxamide group can further influence its binding affinity and specificity.

Comparación Con Compuestos Similares

- 4-Chloro-1H-indole-7-carboxamide

- 4-Fluoro-1H-indole-7-carboxamide

- 4-Iodo-1H-indole-7-carboxamide

Comparison: 4-Bromo-1H-indole-7-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis and a promising candidate for biological studies.

Actividad Biológica

Overview

4-Bromo-1H-indole-7-carboxamide is a compound belonging to the indole family, characterized by its unique bromine substitution which influences its biological activity. This compound has garnered interest due to its potential therapeutic applications across various domains, including oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, which can lead to a variety of cellular responses. The presence of the bromine atom enhances this binding capability compared to other halogenated indoles.

- Biochemical Pathways : The compound is involved in several biochemical pathways, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. It may influence gene expression and enzyme activity through these interactions .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Effects : Research indicated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism involved disruption of bacterial cell wall synthesis and function .

- Anti-inflammatory Mechanism : In vitro studies revealed that this compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammatory responses. This suggests its potential as a therapeutic agent for inflammatory diseases .

Research Findings

A comprehensive review highlighted the structure-activity relationships (SAR) within the indole-7-carboxamide series, revealing that modifications at specific positions significantly affect biological potency. For instance, compounds with unsubstituted indole nitrogen showed enhanced alpha 1-adrenoceptor agonist activity, while substitutions at the carboxamide position impacted selectivity and efficacy .

Propiedades

IUPAC Name |

4-bromo-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGYDNIXPOHONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677821 | |

| Record name | 4-Bromo-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-82-5 | |

| Record name | 4-Bromo-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.